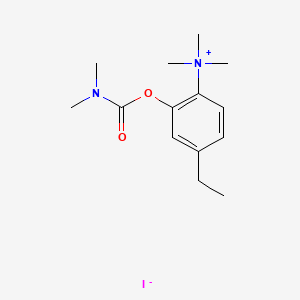
1-n-Propyl-3-(2-pyridyl)-2-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Thiourea, N-propyl-N-2-pyridinyl-(9CI) involves the reaction of N-propylamine with 2-chloropyridine in the presence of thiourea. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
Análisis De Reacciones Químicas
Thiourea, N-propyl-N-2-pyridinyl-(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Thiourea, N-propyl-N-2-pyridinyl-(9CI) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Thiourea, N-propyl-N-2-pyridinyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the synthesis of thyroxine and the peripheral conversion of thyroxine to triiodothyronine, making it useful in the treatment of hyperthyroidism . The compound’s effects are mediated through its binding to specific molecular targets and pathways involved in these processes .
Comparación Con Compuestos Similares
Thiourea, N-propyl-N-2-pyridinyl-(9CI) can be compared with other similar compounds such as:
N-(2-Pyridyl)thiourea: This compound has a similar structure and is used in similar applications, including organic synthesis and pharmaceuticals.
Propylthiouracil: This compound is also used in the treatment of hyperthyroidism and has a similar mechanism of action.
Thiourea, N-propyl-N-2-pyridinyl-(9CI) is unique due to its specific molecular structure, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
73840-16-1 |
|---|---|
Fórmula molecular |
C9H13N3S |
Peso molecular |
195.29 g/mol |
Nombre IUPAC |
1-propyl-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C9H13N3S/c1-2-6-11-9(13)12-8-5-3-4-7-10-8/h3-5,7H,2,6H2,1H3,(H2,10,11,12,13) |
Clave InChI |
CWMVLADAULRAOY-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=S)NC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


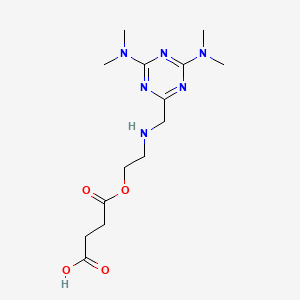


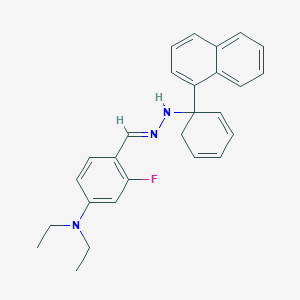
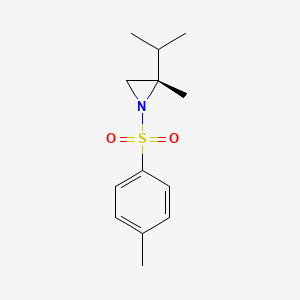

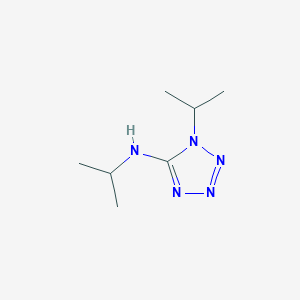
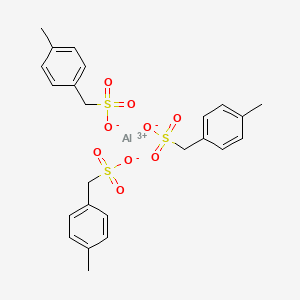
![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
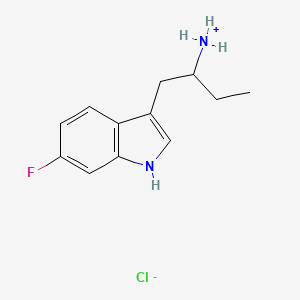
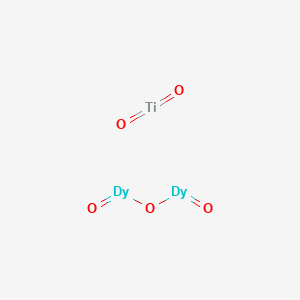
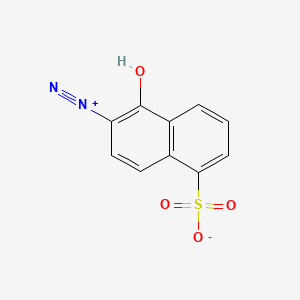
![2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile](/img/structure/B13779573.png)
